Trimethylammonium chloride-13c3,d9

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

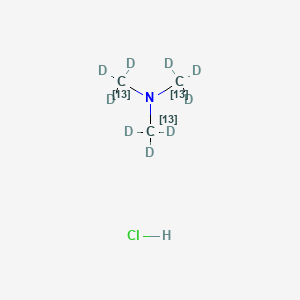

Eigenschaften

Molekularformel |

C3H10ClN |

|---|---|

Molekulargewicht |

107.60 g/mol |

IUPAC-Name |

1,1,1-trideuterio-N,N-bis(trideuterio(113C)methyl)(113C)methanamine;hydrochloride |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1D3,2+1D3,3+1D3; |

InChI-Schlüssel |

SZYJELPVAFJOGJ-PGPWJICYSA-N |

Isomerische SMILES |

[2H][13C]([2H])([2H])N([13C]([2H])([2H])[2H])[13C]([2H])([2H])[2H].Cl |

Kanonische SMILES |

CN(C)C.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Trimethylammonium Chloride-13c3,d9: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, experimental applications, and relevant metabolic pathways of Trimethylammonium chloride-13c3,d9. This isotopically labeled compound serves as a critical internal standard for mass spectrometry-based quantitative analysis, particularly in the field of metabolomics.

Core Chemical Properties

This compound is a stable isotope-labeled version of Trimethylammonium chloride, an endogenous metabolite. The incorporation of three Carbon-13 atoms and nine deuterium atoms results in a distinct mass shift, enabling its use as an internal standard to accurately quantify its unlabeled counterpart in complex biological matrices.

| Property | Value | Source |

| Molecular Formula | ¹³C₃H¹⁰ClN | --INVALID-LINK-- |

| Molecular Weight | 107.60 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Exact Mass | 107.1167322 Da | --INVALID-LINK-- |

| Monoisotopic Mass | 107.1167322 Da | --INVALID-LINK-- |

| CAS Number | 2483824-12-8 | --INVALID-LINK-- |

| Isotopic Purity (¹³C) | 99% | --INVALID-LINK-- |

| Isotopic Purity (D) | 98% | --INVALID-LINK-- |

| Appearance | White to slightly cream crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water and ethanol. | --INVALID-LINK-- |

| Storage Temperature | 2-30°C | --INVALID-LINK-- |

Experimental Protocols: Application as an Internal Standard in LC-MS/MS

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of trimethylamine (TMA), trimethylamine N-oxide (TMAO), and other related metabolites in biological samples such as plasma, serum, and urine. The following is a generalized experimental protocol synthesized from established methodologies for similar stable isotope-labeled internal standards.

Sample Preparation: Protein Precipitation

Protein precipitation is a common method for preparing plasma and serum samples for LC-MS analysis.

-

Objective: To remove proteins that can interfere with the analysis and damage the LC column.

-

Procedure:

-

To 100 µL of plasma or serum, add 400 µL of a precipitation solution (e.g., acetonitrile or methanol) containing a known concentration of this compound.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the mixture at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like TMA and TMAO.

-

Mobile Phase: A gradient elution with two solvents is typically employed.

-

Mobile Phase A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

Mobile Phase B: Acetonitrile with a small percentage of an acid (e.g., 0.1% formic acid).

-

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the prepared sample supernatant.

Tandem Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive electrospray ionization (ESI+) is used to generate protonated molecular ions of the analytes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

For Trimethylammonium (unlabeled): The specific MRM transition would be determined by direct infusion of a standard solution.

-

For this compound (labeled): The precursor ion will be shifted by the mass of the incorporated isotopes. The product ion may or may not be shifted depending on the fragmentation pattern.

-

Signaling and Metabolic Pathways

The unlabeled counterpart of this compound, trimethylamine, is a key metabolite in several important biological pathways. Understanding these pathways is crucial for interpreting the results of metabolomic studies.

Caption: Overview of Choline Metabolism and TMAO Formation.

This diagram illustrates the metabolic fate of dietary choline and lecithin. Gut microbiota metabolize choline into trimethylamine (TMA). TMA is then absorbed and transported to the liver, where the enzyme Flavin-containing monooxygenase 3 (FMO3) converts it into trimethylamine N-oxide (TMAO). Choline can also be converted to betaine in the liver.

Caption: LC-MS/MS Experimental Workflow for Metabolite Quantification.

This workflow diagram outlines the key steps for quantifying metabolites using an isotopically labeled internal standard. The process begins with sample preparation, followed by LC-MS/MS analysis, and concludes with data processing for accurate quantification.

Conclusion

This compound is an indispensable tool for researchers in metabolomics and related fields. Its well-defined chemical properties and its role as a stable isotope-labeled internal standard enable the precise and accurate quantification of key metabolites involved in critical biological pathways. The methodologies and pathway information presented in this guide provide a solid foundation for the successful application of this compound in advanced scientific research.

In-Depth Technical Guide to Trimethylammonium chloride-13c3,d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-13c3,d9 is a stable isotope-labeled version of Trimethylammonium chloride, an endogenous metabolite. This isotopically labeled compound has become an invaluable tool in biomedical and pharmaceutical research, particularly in the field of quantitative bioanalysis. Its primary application lies in its use as an internal standard for mass spectrometry-based quantification of trimethylamine (TMA) and its metabolites, such as trimethylamine N-oxide (TMAO), in various biological matrices. Elevated levels of TMAO have been linked to an increased risk of major adverse cardiovascular events, making accurate quantification crucial for clinical research.[1] This technical guide provides a comprehensive overview of the physical characteristics, experimental protocols, and key applications of this compound.

Physical and Chemical Characteristics

The physical and chemical properties of this compound are essential for its proper handling, storage, and application in experimental settings. While a specific Certificate of Analysis with experimentally determined data for the labeled compound is not publicly available, the following tables summarize computed data and experimental data for the unlabeled analogue, which serves as a reliable proxy.

Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | ¹³C₃D₉H₁₀ClN | PubChem |

| Molecular Weight | 107.60 g/mol | PubChem |

| Exact Mass | 107.1167322 Da | PubChem |

| IUPAC Name | 1,1,1-trideuterio-N,N-bis(trideuterio(13C)methyl)(13C)methanamine;hydrochloride | PubChem |

| InChI | InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H/i1+1D3,2+1D3,3+1D3; | PubChem |

| InChIKey | SZYJELPVAFJOGJ-PGPWJICYSA-N | PubChem |

| Canonical SMILES | C--INVALID-LINK--(C)[Cl-] | PubChem |

Experimental Physical Properties (of unlabeled Trimethylammonium chloride)

| Property | Value | Source |

| Appearance | White crystalline powder | Ataman Kimya[2] |

| Melting Point | 240 °C | Ataman Kimya[2] |

| Solubility | Easily soluble in water and ethanol. Insoluble in ether, petroleum ether, benzene, and carbon disulfide. | Ataman Kimya[2] |

| pH | 5-6 (10% aqueous solution) | Ataman Kimya[2] |

| Hygroscopicity | Hygroscopic | Ataman Kimya[2] |

Experimental Protocols

Determination of Melting Point (General Procedure for Hygroscopic Compounds)

Due to the hygroscopic nature of Trimethylammonium chloride, special precautions are necessary for accurate melting point determination.

Methodology:

-

Sample Preparation: A small amount of the dried compound is placed in a capillary tube. Given its hygroscopic nature, the open end of the capillary tube should be flame-sealed.

-

Apparatus: A standard melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

Determination of Solubility (General Procedure)

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, dichloromethane, hexane) are used.

-

Procedure:

-

A small, accurately weighed amount of this compound is added to a known volume of the solvent in a vial at a controlled temperature.

-

The mixture is agitated (e.g., using a vortex mixer or shaker) until equilibrium is reached.

-

The solution is visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, more solute is added incrementally until saturation is reached.

-

The concentration of the saturated solution is then determined analytically (e.g., by LC-MS) to quantify the solubility.

-

Applications in Research

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of trimethylamine (TMA) and its metabolites.

Quantification of Trimethylamine N-Oxide (TMAO) in Biological Samples using LC-MS/MS

This workflow outlines the use of this compound as an internal standard for the quantification of TMAO in plasma samples.

LC-MS/MS workflow for TMAO quantification.

Metabolic Flux Analysis

This compound can also be used as a tracer in metabolic flux analysis (MFA) to study the dynamics of choline metabolism. By introducing the labeled compound into a biological system, researchers can track the incorporation of the 13C and deuterium labels into downstream metabolites, providing insights into pathway activity and regulation.

Metabolic flux analysis workflow using this compound.

Conclusion

This compound is a critical reagent for researchers in the fields of clinical chemistry, drug metabolism, and systems biology. Its well-defined physical and chemical properties, coupled with its utility as an internal standard and metabolic tracer, enable precise and accurate quantification of key biomarkers and the elucidation of complex metabolic pathways. The detailed protocols and workflows provided in this guide are intended to facilitate its effective use in demanding research applications.

References

An In-Depth Technical Guide to Trimethylammonium chloride-13c3,d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-13c3,d9 is a stable, isotopically labeled form of trimethylammonium chloride. In this molecule, the three carbon atoms are replaced with the carbon-13 (¹³C) isotope, and the nine hydrogen atoms on the methyl groups are replaced with deuterium (²H or D). This labeling makes it an invaluable tool in various research applications, particularly in mass spectrometry-based quantitative analysis, where it serves as an ideal internal standard. Its chemical and biological behavior is nearly identical to its unlabeled counterpart, allowing for precise tracking and quantification in complex biological matrices.

This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its use in quantitative analysis, and a review of the key signaling pathways associated with its biologically relevant form, trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO).

Chemical and Physical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for its use in experimental settings, including solubility, storage, and handling.

| Property | Value | Source |

| CAS Number | 2483824-12-8 | [1][2][3] |

| Molecular Formula | (¹³CD₃)₃N·HCl | [2][3] |

| Molecular Weight | 107.61 g/mol | [2][3][4] |

| Exact Mass | 107.1167322 | [4] |

| Appearance | Solid | MedChemExpress |

| Storage | Store at room temperature, away from light and moisture. | [2] |

| Solubility | Information not available | |

| Chemical Purity | ≥98% | [3] |

| Isotopic Purity | ¹³C: 99%, D: 98% | [2] |

Synthesis

A general synthesis for unlabeled trimethylamine hydrochloride involves the reaction of trimethylamine with hydrochloric acid.[5] Another laboratory-scale synthesis involves the reaction of ammonium chloride with paraformaldehyde.[6]

For the synthesis of this compound, the key would be the use of ¹³C- and deuterium-labeled precursors. For instance, a possible route could involve the reaction of ¹³C-labeled methyl iodide (¹³CH₃I) where the hydrogens are replaced with deuterium (CD₃I) with a suitable nitrogen source, followed by treatment with hydrochloric acid. The precise details of such a synthesis are typically proprietary to the manufacturers of stable isotope-labeled compounds.

Experimental Protocols: Quantitative Analysis of Trimethylamine in Biological Samples

This compound is primarily used as an internal standard for the accurate quantification of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), in biological samples using isotope dilution mass spectrometry. The following is a representative experimental protocol for the analysis of TMAO in human plasma by LC-MS/MS.

Objective: To accurately quantify the concentration of TMAO in human plasma samples using Trimethylamine-d9 N-oxide as an internal standard (a close analog to this compound).

Materials:

-

Human plasma samples

-

Trimethylamine N-oxide (TMAO) standard

-

Trimethylamine-d9 N-oxide (TMAO-d9) internal standard solution (e.g., 500 ng/mL in water)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic acid

-

Microcentrifuge tubes

-

HPLC vials

Instrumentation:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a stock solution of TMAO in water (e.g., 1 mg/mL).

-

Serially dilute the TMAO stock solution with a surrogate matrix (e.g., a solution of bovine serum albumin in phosphate-buffered saline) to prepare calibration standards at various concentrations (e.g., 1, 10, 50, 250, 750, 1500, 3000, and 5000 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the surrogate matrix.

-

-

Sample Preparation:

-

To a 50 µL aliquot of each plasma sample, calibration standard, and QC sample in a microcentrifuge tube, add 10 µL of the TMAO-d9 internal standard solution (500 ng/mL).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 10 minutes at room temperature.

-

Centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a new tube.

-

Add 100 µL of 30% acetonitrile in water to the supernatant.

-

Transfer the final mixture to an HPLC vial for analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample into the LC-MS/MS system.

-

Chromatographic Separation: Use a suitable column (e.g., a HILIC column) with a gradient elution program. For example, a mobile phase consisting of A) 10 mM ammonium formate in water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid.

-

Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The precursor-to-product ion transitions to monitor are:

-

TMAO: m/z 76.1 → 58.1

-

TMAO-d9: m/z 85.1 → 66.1

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of TMAO to TMAO-d9 against the concentration of the calibration standards.

-

Determine the concentration of TMAO in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

This protocol provides a robust and sensitive method for the quantification of TMAO, where the use of the isotopically labeled internal standard corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Signaling Pathways

Trimethylamine (TMA), the unlabeled counterpart of the cation in this compound, is a gut microbiota-derived metabolite. In the liver, TMA is oxidized to trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with various diseases, particularly cardiovascular diseases. TMAO is known to influence several signaling pathways.

TMA to TMAO Metabolic Pathway

The initial and crucial step is the conversion of dietary choline and L-carnitine by gut microbiota into TMA. This TMA is then absorbed into the bloodstream and transported to the liver, where it is converted to TMAO by the enzyme Flavin-containing monooxygenase 3 (FMO3).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Trimethylamine·HCl (¹³Câ, 99%; Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. TRIMETHYLAMINE:HCL (13C3, 99% D9, 98%) | Eurisotop [eurisotop.com]

- 4. This compound | C3H10ClN | CID 168007077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Trimethylamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Trimethylammonium chloride-13c3,d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Trimethylammonium chloride-13c3,d9, a stable isotope-labeled internal standard crucial for mass spectrometry-based quantitative analysis in various research and development applications. The synthesis involves a two-step process: the exhaustive methylation of a nitrogen source to form the quaternary ammonium iodide, followed by an anion exchange to yield the final chloride salt.

Core Synthesis Pathway

The synthesis of this compound is predicated on the well-established principles of amine alkylation. The most direct and efficient method involves the exhaustive methylation of a simple nitrogen source, such as ammonia, with an isotopically labeled methylating agent, followed by anion exchange.

The logical synthetic pathway can be visualized as follows:

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on established chemical principles for exhaustive methylation and anion exchange of quaternary ammonium salts.

Part 1: Synthesis of (¹³C₃,d₉)-Trimethylammonium Iodide

This procedure details the exhaustive methylation of ammonia with (¹³C, d₃)-Methyl Iodide.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Notes |

| Ammonia solution (in methanol or ethanol) | NH₃ | 17.03 | A solution in a polar organic solvent is preferred. |

| (¹³C, d₃)-Methyl Iodide | ¹³CD₃I | 145.95 | Commercially available. Handle with care, toxic. |

| Anhydrous Methanol or Ethanol | CH₃OH / C₂H₅OH | 32.04 / 46.07 | As reaction solvent. |

| Diethyl ether | (C₂H₅)₂O | 74.12 | For precipitation and washing. |

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ammonia in anhydrous methanol or ethanol to a known concentration under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric excess (at least 3.5 equivalents) of (¹³C, d₃)-Methyl Iodide to the ammonia solution with continuous stirring. The reaction is exothermic.

-

After the initial exothermic reaction subsides, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours to ensure complete methylation. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ¹H NMR by observing the disappearance of the starting materials.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, (¹³C₃,d₉)-Trimethylammonium Iodide, is a salt and may precipitate out of the solution. If not, add an excess of diethyl ether to precipitate the quaternary ammonium iodide salt.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether to remove any unreacted methyl iodide and other impurities.

-

Dry the white crystalline product under vacuum.

Expected Yield: The yield for this type of exhaustive methylation is typically high, often exceeding 90%.

Part 2: Anion Exchange to Trimethylammonium chloride-¹³c₃,d₉

This procedure describes the conversion of the iodide salt to the desired chloride salt using an anion exchange resin.

Materials:

| Reagent/Material | Notes |

| (¹³C₃,d₉)-Trimethylammonium Iodide | From Part 1. |

| Strong base anion exchange resin (chloride form) | e.g., Dowex 1x8-Cl or Amberlite IRA-400(Cl). |

| Deionized water | For preparing solutions and washing. |

| Silver nitrate solution (0.1 M) | For testing for iodide ions. |

Procedure:

-

Prepare the anion exchange resin by washing it thoroughly with deionized water. The resin should be in the chloride form. If starting with a different form (e.g., hydroxide), it must be converted to the chloride form by washing with a solution of sodium chloride or hydrochloric acid, followed by extensive washing with deionized water until the eluate is neutral.

-

Prepare an aqueous solution of the (¹³C₃,d₉)-Trimethylammonium Iodide synthesized in Part 1.

-

Pass the (¹³C₃,d₉)-Trimethylammonium Iodide solution through a column packed with the prepared chloride-form anion exchange resin.

-

Collect the eluate. The iodide ions will be retained by the resin, and the eluate will contain (¹³C₃,d₉)-Trimethylammonium chloride.

-

To ensure complete exchange, the process can be repeated by passing the eluate through the column a second time.

-

Wash the resin with a small amount of deionized water and combine the washings with the eluate.

-

Test a small portion of the eluate for the presence of iodide ions by adding a few drops of silver nitrate solution. The absence of a yellow precipitate (silver iodide) indicates the complete removal of iodide ions.

-

Remove the water from the eluate by rotary evaporation to obtain the final product, Trimethylammonium chloride-¹³c₃,d₉, as a white, hygroscopic solid.

-

Dry the final product under high vacuum.

Characterization and Data

The synthesized product should be characterized to confirm its identity and purity.

Analytical Techniques:

| Technique | Expected Results |

| ¹H NMR | A single peak corresponding to the nine equivalent deuterons, which will appear as a multiplet due to coupling with ¹³C. The chemical shift will be slightly different from the non-deuterated analog. |

| ¹³C NMR | A single peak for the three equivalent ¹³C-labeled methyl carbons. |

| Mass Spectrometry (ESI-MS) | A peak corresponding to the molecular ion [(¹³C)₃(D)₉N(CH₂)₂OH]⁺. |

| Elemental Analysis | To confirm the elemental composition. |

Workflow Visualization

The experimental workflow can be summarized in the following diagram:

Caption: Experimental workflow for the synthesis of this compound.

This guide provides a robust framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents mentioned, particularly the volatile and toxic methyl iodide.

In-Depth Technical Guide: Molecular Weight of Trimethylammonium chloride-13c3,d9

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of Trimethylammonium chloride-13c3,d9, an isotopically labeled form of Trimethylammonium chloride. This document outlines the precise atomic masses of the constituent isotopes, the methodology for calculating the molecular weight, and presents the data in a clear, tabular format for ease of reference and comparison with its unlabeled counterpart.

Introduction to Isotopically Labeled Compounds

Stable isotope-labeled compounds, such as this compound, are critical tools in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of heavy isotopes like Carbon-13 (¹³C) and Deuterium (²H or D) allows for the differentiation and quantification of compounds and their metabolites in complex biological matrices using mass spectrometry. Accurate molecular weight determination is fundamental for the correct setup and interpretation of these experiments.

Molecular Formula and Structure

The chemical formula for this compound can be represented as [¹³C₃][¹H][²H₉]ClN. This indicates that the three carbon atoms are the Carbon-13 isotope and nine hydrogen atoms have been replaced with Deuterium. The core structure is based on the trimethylammonium cation, where the nitrogen atom is bonded to three methyl groups, and is associated with a chloride anion.

For comparison, the molecular formula of the unlabeled Trimethylammonium chloride is C₃H₁₀ClN.[1][2]

Calculation of Molecular Weight

The molecular weight of a molecule is the sum of the atomic weights of its constituent atoms. For isotopically labeled compounds, the specific mass of each isotope must be used in the calculation.

Experimental Workflow for Molecular Weight Determination

The process for calculating the molecular weight is systematic, involving the identification of the chemical formula and the summation of the precise masses of each atom.

Caption: A flowchart illustrating the steps to calculate the molecular weight of an isotopically labeled compound.

Atomic Weights of Constituent Isotopes

The calculation relies on the precise atomic masses of the specific isotopes present in the molecule. The standard atomic weight of chlorine is used, which is the weighted average of its natural stable isotopes.

| Element | Isotope | Symbol | Atomic Mass (Da) |

| Carbon | Carbon-13 | ¹³C | 13.003354835[3][4] |

| Hydrogen | Protium | ¹H | 1.007825032 |

| Hydrogen | Deuterium | ²H (D) | 2.014101778[5][6] |

| Nitrogen | Nitrogen-14 | ¹⁴N | 14.003074004[7][8][9][10] |

| Chlorine | - | Cl | 35.453 |

Note: The atomic mass for Protium (¹H) is provided for completeness. The standard atomic weight of Chlorine is used as it is a weighted average of its naturally occurring stable isotopes, primarily ³⁵Cl and ³⁷Cl.[11][12]

Data Presentation: Molecular Weight Summary

The following tables summarize the calculated molecular weight of this compound and its unlabeled form.

Molecular Weight of this compound

The molecular weight is calculated based on its chemical formula: [¹³C₃][¹H][²H₉]ClN.

| Constituent Atom | Number of Atoms | Atomic Mass (Da) | Total Mass (Da) |

| Carbon-13 (¹³C) | 3 | 13.003354835 | 39.010064505 |

| Hydrogen (¹H) | 1 | 1.007825032 | 1.007825032 |

| Deuterium (²H) | 9 | 2.014101778 | 18.126916002 |

| Nitrogen (¹⁴N) | 1 | 14.003074004 | 14.003074004 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Total Molecular Weight | 107.600879543 |

The calculated molecular weight is approximately 107.60 g/mol . This aligns with the reported molecular weight from suppliers.[5][11]

Molecular Weight of Unlabeled Trimethylammonium chloride

For comparative purposes, the molecular weight of standard Trimethylammonium chloride (C₃H₁₀ClN) is calculated using the standard atomic weights of the elements.

| Constituent Atom | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 3 | 12.011 | 36.033 |

| Hydrogen (H) | 10 | 1.008 | 10.080 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Total Molecular Weight | 95.573 |

The molecular weight of unlabeled Trimethylammonium chloride is approximately 95.57 g/mol .[2]

Conclusion

This guide has provided a comprehensive breakdown of the molecular weight of this compound. The precise calculation, based on the atomic masses of its constituent isotopes, confirms a molecular weight of approximately 107.60 g/mol . Understanding the principles of molecular weight calculation for isotopically labeled compounds is essential for researchers in quantitative analysis and drug development to ensure data accuracy and integrity.

References

- 1. chembk.com [chembk.com]

- 2. Trimethylammonium chloride | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. Carbon-13 - Wikipedia [en.wikipedia.org]

- 4. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 5. Deuterium - Wikipedia [en.wikipedia.org]

- 6. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 7. Nitrogen-14 atom | HN | CID 172638728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atom.kaeri.re.kr [atom.kaeri.re.kr]

- 9. nitrogen-14 atom (CHEBI:36938) [ebi.ac.uk]

- 10. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 11. Chlorine - Wikipedia [en.wikipedia.org]

- 12. Isotopes of chlorine - Wikipedia [en.wikipedia.org]

In-Depth Technical Safety Guide: Trimethylammonium chloride-13c3,d9

This technical guide provides a comprehensive overview of the safety data for Trimethylammonium chloride-13c3,d9, compiled for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this isotopically labeled compound, this guide synthesizes information from the SDS of the unlabeled Trimethylammonium chloride and related compounds. The isotopic labeling with 13C and deuterium is not expected to significantly alter the chemical's fundamental hazardous properties.

Section 1: Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of Trimethylammonium chloride.

| Property | Value | Source |

| Molecular Formula | C₃H₁₀ClN | [1][2] |

| Molecular Weight | 107.60 g/mol (for 13c3,d9 labeled) | [1] |

| 95.57 g/mol (for unlabeled) | ||

| Appearance | White to off-white crystalline powder or solid | [3][4] |

| Odor | Odorless to slightly fish-like | [4] |

| Melting Point | 283-284 °C (decomposes) | |

| Boiling Point | Data not available | [3] |

| Solubility | Soluble in water and ethanol | [4] |

| pH | 5 (10% aqueous solution) | [4] |

| Vapor Pressure | 0 Pa at 25 °C | [5] |

| Density | ~1.04 g/cm³ | [5] |

| Hygroscopicity | Hygroscopic | [4] |

Section 2: Hazard Identification and Classification

Trimethylammonium chloride is classified as an irritant. The GHS hazard statements and precautionary statements are summarized below.

| Hazard Class | GHS Classification | Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | Category 2 | ! | Warning | H315: Causes skin irritation[3][5] |

| Eye Irritation | Category 2A | ! | Warning | H319: Causes serious eye irritation[3][5] |

| Respiratory Irritation | Category 3 | ! | Warning | H335: May cause respiratory tract irritation[3] |

GHS Hazard Classification Diagram

Caption: GHS hazard classification for Trimethylammonium chloride.

Section 3: Toxicological Information

Limited toxicological data is available for Trimethylammonium chloride. The available data for the unlabeled compound is presented below.

| Test Type | Species | Route | Value | Source |

| LD50 (Acute Oral) | Rabbit | Oral | 3090 mg/kg | |

| EC50 (Aquatic) | Daphnia magna | - | 139.95 mg/L (48 h) | [5] |

| EC50 (Aquatic) | Algae | - | 150 mg/L (72 h) | [5] |

Potential Acute Health Effects:

-

Eyes: Causes serious eye irritation.[3]

-

Skin: May be harmful if absorbed through the skin and causes skin irritation.[3]

-

Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]

-

Ingestion: May be harmful if swallowed.[3]

Carcinogenic and Mutagenic Effects: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC or ACGIH.[3] No data on mutagenic effects is available.[3]

Section 4: Experimental Protocols - Safe Handling and Emergency Procedures

Handling and Storage

Handling:

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Provide appropriate exhaust ventilation at places where dust is formed.[3]

-

Do not eat, drink, or smoke when using this product.[6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[3]

-

Keep the container tightly closed.

-

Store locked up.[6]

-

The substance is hygroscopic; protect from moisture.[3]

-

Incompatible with strong oxidizing agents.[3]

Exposure Controls and Personal Protection

Engineering Controls:

-

Use a laboratory fume hood or mechanical exhaust to minimize exposure.[3]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3]

-

Skin Protection: Handle with gloves. Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[3]

-

Respiratory Protection: If risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. If the respirator is the sole means of protection, use a full-face supplied air respirator.[3]

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure.

References

Navigating the Isotopic Landscape: A Technical Guide to Trimethylammonium chloride-13c3,d9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Trimethylammonium chloride-13c3,d9, a stable isotope-labeled internal standard critical for quantitative bioanalysis. This document details its commercial availability, physicochemical properties, and its application in mass spectrometry-based research, particularly in the fields of metabolomics and clinical diagnostics. Experimental protocols and relevant metabolic pathways are also provided to facilitate its effective use in the laboratory.

Commercial Availability and Specifications

This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from prominent vendors, providing key specifications for easy comparison.

| Supplier | Product Number | Isotopic Purity (%) | Chemical Purity (%) | Format |

| MedchemExpress | HY-12863S | 99.0 (¹³C), 98.0 (D) | >98.0 | Neat Solid |

| Cambridge Isotope Laboratories, Inc. | CDLM-9777 | 99 (¹³C), 98 (D) | 98 | Neat Solid |

| LGC Standards | TRC-T795807 | Not Specified | >95 (HPLC) | Neat Solid |

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for method development and sample preparation.

| Property | Value |

| Molecular Formula | ¹³C₃H₁₀ClN |

| Molecular Weight | 107.61 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and methanol |

| Storage | Store at room temperature, protected from light and moisture. |

Synthesis and Purification

The synthesis of isotopically labeled this compound involves the use of precursors enriched with ¹³C and deuterium. A general synthetic approach is outlined below. For a detailed, step-by-step protocol, it is recommended to consult specialized literature on isotopic labeling.

A common strategy for synthesizing compounds labeled with both carbon-13 and deuterium involves a multi-step process starting from simple labeled precursors. For this compound, this could involve the reaction of a ¹³C- and deuterium-labeled methyl halide with a suitable amine.

Illustrative Synthetic Workflow:

Purification is typically achieved through recrystallization to ensure high chemical and isotopic purity, which is critical for its function as an internal standard. The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application in Quantitative Analysis: A Detailed Experimental Protocol

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO). TMA and TMAO are important biomarkers for cardiovascular disease and are linked to gut microbiome metabolism.

The following is a representative experimental protocol for the analysis of TMA and TMAO in human plasma, adapted from a method using a deuterated internal standard.

Sample Preparation

-

To 50 µL of plasma sample, add 10 µL of a 500 ng/mL solution of this compound (as the internal standard).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 100 µL of the supernatant to a clean tube.

-

Add 100 µL of 0.1% formic acid in water.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table outlines the typical parameters for an LC-MS/MS method for TMA and TMAO analysis.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex QTRAP 6500+ or equivalent |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | TMA: 60.1 → 44.1TMAO: 76.1 → 58.1IS (¹³C₃,d₉-TMA): 73.2 → 52.2 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 ms |

Experimental Workflow Diagram:

Role in Metabolic Pathways

Trimethylamine (TMA) is a key metabolite in the choline metabolism pathway, primarily carried out by the gut microbiota. Dietary choline, found in foods like red meat and eggs, is converted to TMA by gut bacteria. TMA is then absorbed into the bloodstream and transported to the liver, where it is oxidized by flavin-containing monooxygenases (FMOs) to form trimethylamine N-oxide (TMAO). Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases.

The use of this compound as an internal standard allows for the accurate quantification of endogenous TMA, which is crucial for studying the activity of the gut microbiome and its impact on host health.

Choline to TMAO Metabolic Pathway:

Conclusion

This compound is an indispensable tool for researchers in the life sciences. Its high isotopic and chemical purity makes it an ideal internal standard for the accurate and precise quantification of trimethylamine and related metabolites. The detailed experimental protocol and pathway information provided in this guide are intended to support its effective implementation in studies investigating the role of the gut microbiome in health and disease, as well as in the development of novel diagnostic and therapeutic strategies.

Stability and Storage of Trimethylammonium chloride-13c3,d9: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Trimethylammonium chloride-13c3,d9. As a critical reagent in mass spectrometry-based research, particularly in pharmacokinetic and metabolic studies, ensuring its integrity is paramount for data accuracy and reproducibility. This document outlines the compound's characteristics, potential degradation pathways, recommended storage protocols, and methodologies for stability assessment.

Compound Overview

This compound is a stable isotope-labeled (SIL) analog of trimethylammonium chloride. The incorporation of three Carbon-13 isotopes and nine deuterium atoms results in a mass shift that allows it to be used as an internal standard in quantitative mass spectrometry assays. Unlike radiolabeled compounds, stable isotopes are not radioactive and do not require specialized handling procedures associated with radioactivity.

Chemical Structure:

Stability Profile

While specific long-term stability data for this compound is not extensively published, its stability can be inferred from the general behavior of quaternary ammonium salts and stable isotope-labeled compounds.

Key Considerations:

-

Hygroscopicity: Quaternary ammonium salts are often hygroscopic. Absorption of moisture can lead to physical changes in the solid material and may accelerate degradation in solution.

-

Thermal Decomposition: At elevated temperatures, quaternary ammonium salts can undergo degradation. The primary degradation pathway for compounds like trimethylammonium chloride is believed to be a retro-Menshutkin reaction, yielding trimethylamine and methyl chloride. Given the isotopic labeling, this would result in the formation of trimethylamine-13c3,d9 and methyl chloride. Another potential, though less likely for this specific structure, is Hofmann elimination if a suitable beta-hydrogen were available.

-

pH Stability: The stability of the C-N bond in the trimethylammonium cation is generally high across a wide pH range. However, strongly basic conditions should be avoided as they can facilitate degradation.

-

Photostability: While there is no specific data to suggest photosensitivity, it is good laboratory practice to protect all chemical standards from prolonged exposure to light.

Recommended Storage Conditions

Based on information from commercial suppliers and general guidelines for stable isotope-labeled compounds, the following storage conditions are recommended to ensure the long-term integrity of this compound.

Data Presentation: Storage Recommendations

| Parameter | Recommendation | Rationale |

| Temperature | Short-term (shipping): Ambient temperature.Long-term: 2-8°C or -20°C. | Lower temperatures minimize the rate of potential thermal degradation. Storage at -20°C is recommended for maximum long-term stability. |

| Humidity | Store in a tightly sealed container in a desiccator or a controlled low-humidity environment. | To prevent moisture absorption, which can compromise the physical state and chemical stability of the compound. |

| Light | Protect from direct light by storing in an amber vial or in a dark location. | As a general precaution to prevent any potential photochemical degradation. |

| Atmosphere | For maximum stability, especially for long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidation, although trimethylammonium chloride itself is not highly susceptible to oxidation. |

| Form | Store as a solid whenever possible. If solutions are prepared, they should be used promptly or stored at -20°C or below. | Solutions, particularly aqueous solutions, may be more prone to degradation and microbial growth. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should evaluate the impact of temperature, humidity, and light. The following is a generalized protocol based on ICH guidelines and relevant analytical methodologies.

Forced Degradation Study

Objective: To identify potential degradation products and pathways.

Methodology:

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol, water).

-

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Heat solid compound at 105°C for 24 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

-

Analysis: Analyze the stressed samples by a stability-indicating method, such as LC-MS/MS, to identify and quantify any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life under recommended storage conditions.

Methodology:

-

Sample Storage: Store aliquots of this compound under the following conditions:

-

25°C / 60% RH (ICH long-term)

-

40°C / 75% RH (ICH accelerated)

-

5°C

-

-20°C

-

-

Time Points: Test the samples at initial (T=0) and at regular intervals (e.g., 1, 3, 6, 9, 12, 24, and 36 months).

-

Analysis: At each time point, assess the purity and concentration of the sample using a validated analytical method (e.g., LC-MS/MS). The following parameters should be monitored:

-

Appearance

-

Purity (by peak area %)

-

Concentration of the active substance

-

Presence of degradation products

-

Analytical Method for Stability Testing

Instrumentation: A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is the preferred analytical technique.

LC Conditions (Example):

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 25 - 40°C.

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

Parent Ion (Q1): m/z corresponding to Trimethylammonium-13c3,d9.

-

Product Ion (Q3): A characteristic fragment ion.

-

-

Internal Standard: A suitable non-isotopically labeled or differently labeled compound if quantifying against an external standard.

Visualizations

Potential Degradation Pathway

Caption: Potential thermal degradation via retro-Menshutkin reaction.

Experimental Workflow for Stability Assessment

Caption: A logical workflow for the stability assessment of the compound.

Conclusion

While this compound is a stable compound, proper storage is crucial to maintain its purity and integrity over time. For long-term storage, it is recommended to keep the solid material in a tightly sealed container at 2-8°C or -20°C, protected from light and moisture. For critical applications, a formal stability study is advisable to establish a definitive shelf-life under specific laboratory conditions. The information and protocols provided in this guide serve as a valuable resource for researchers and scientists to ensure the reliable use of this important analytical standard.

Methodological & Application

Application Notes and Protocols for Trimethylammonium chloride-13c3,d9 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride-13c3,d9 is a stable isotope-labeled internal standard used for the accurate quantification of trimethylammonium chloride in various biological matrices by mass spectrometry.[1] As an endogenous metabolite, trimethylammonium chloride is of interest in clinical and environmental research. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and improving the accuracy and precision of quantitative analysis, especially in complex biological samples.[2] This document provides detailed application notes and protocols for the use of this compound in mass spectrometry-based quantitative analysis and its potential application in metabolic flux analysis.

Application 1: Quantitative Analysis of Trimethylammonium Chloride in Human Plasma

This section outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trimethylammonium chloride in human plasma using this compound as an internal standard. The protocol is adapted from established methods for similar small polar molecules.

Experimental Protocol

1. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is employed for sample cleanup.

-

Thaw human plasma samples at room temperature.

-

To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound (Internal Standard, IS).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

2. Liquid Chromatography Conditions

A hydrophilic interaction liquid chromatography (HILIC) method is suitable for the retention and separation of the polar trimethylammonium chloride.

| Parameter | Value |

| Column | HILIC Column (e.g., SeQuant ZIC-HILIC, 100 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate at 95% B for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

3. Mass Spectrometry Conditions

The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow | Desolvation: 800 L/hr, Cone: 50 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The following MRM transitions should be optimized for the specific instrument used. The transitions are predicted based on the fragmentation of the trimethylammonium cation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Trimethylammonium | 96.1 | 58.1 | 15 |

| Trimethylammonium | 96.1 | 42.1 | 20 |

| Trimethylammonium-13c3,d9 (IS) | 108.2 | 66.1 | 15 |

| Trimethylammonium-13c3,d9 (IS) | 108.2 | 48.1 | 20 |

Data Presentation: Method Validation Summary

The following table summarizes the expected performance characteristics of the described method, based on typical results for similar assays.

| Parameter | Result |

| Linearity Range | 10 - 5000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Experimental Workflow

LC-MS/MS workflow for trimethylammonium chloride.

Application 2: Metabolic Flux Analysis of Choline Metabolism

This compound can potentially be used as a tracer in metabolic flux analysis (MFA) to study the dynamics of choline metabolism. By introducing the labeled compound into a biological system, researchers can track its conversion to downstream metabolites, providing insights into pathway activity.

Conceptual Protocol for a Cell-Based MFA Experiment

-

Cell Culture: Culture cells of interest (e.g., hepatocytes, cancer cell lines) in a suitable medium.

-

Labeling: Replace the standard medium with a medium containing a known concentration of this compound.

-

Time-Course Sampling: Collect cell pellets and culture supernatants at various time points after the introduction of the labeled compound.

-

Metabolite Extraction: Perform metabolite extraction from the collected samples, typically using a cold solvent mixture (e.g., methanol/water).

-

LC-MS/MS Analysis: Analyze the extracts using a high-resolution mass spectrometer to identify and quantify the isotopologues of downstream metabolites of choline.

-

Flux Calculation: Use specialized software to model the incorporation of the stable isotopes into the metabolic network and calculate the metabolic fluxes.

Signaling Pathway Diagram

Simplified choline metabolism pathway.

Discussion

The use of this compound as an internal standard is essential for robust and reliable quantification of its unlabeled analogue in complex biological matrices. The protocols provided here serve as a starting point for method development and can be adapted to different sample types and instrumentation. For metabolic flux analysis, the experimental design and data analysis require careful consideration and specialized expertise. The provided conceptual protocol and pathway diagram offer a basic framework for such studies. Researchers should always perform thorough method validation to ensure the accuracy and precision of their results.

References

Application Note & Protocol: Quantification of Trimethylammonium Chloride in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylammonium chloride is a quaternary ammonium compound that plays a significant role in various biological processes. It is closely related to trimethylamine (TMA) and its metabolite, trimethylamine N-oxide (TMAO), which has been identified as a key gut microbiota-derived metabolite linked to the development of cardiovascular diseases.[1] Accurate and sensitive quantification of trimethylammonium compounds in biological matrices is crucial for understanding their physiological and pathological roles.

This document provides a detailed protocol for the analysis of trimethylammonium chloride in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Trimethylammonium chloride-13c3,d9, to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS/MS analysis.

Signaling Pathway of Trimethylamine N-Oxide (TMAO) Formation

The metabolic fate of dietary trimethylammonium-containing compounds is a critical area of research. The pathway diagram below illustrates the generation of TMAO from dietary precursors.

Caption: Metabolic pathway of TMAO formation from dietary precursors by gut microbiota and host enzymes.

Experimental Workflow

The following diagram outlines the general workflow for the quantification of trimethylammonium chloride from plasma samples.

Caption: Experimental workflow for the LC-MS/MS analysis of trimethylammonium chloride.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific instrumentation and sample types.

Materials and Reagents

-

Trimethylammonium chloride (analyte standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Human plasma (or other biological matrix)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve trimethylammonium chloride and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 acetonitrile:water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution (ISWS): Dilute the this compound primary stock solution with 50:50 acetonitrile:water to achieve a final concentration of 100 ng/mL.

Sample Preparation

-

Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

-

To each tube, add 50 µL of the appropriate matrix (e.g., plasma).

-

For calibration standards and QCs, spike with the appropriate working standard solution. For blanks and unknown samples, add an equivalent volume of 50:50 acetonitrile:water.

-

Add 10 µL of the ISWS (100 ng/mL this compound) to all tubes except for the blank matrix.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each tube.

-

Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).

-

Vortex mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical starting conditions. Optimization may be necessary.

Liquid Chromatography (LC)

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for retaining and separating these polar compounds. For example, a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0.0 min: 95% B

-

3.0 min: 50% B

-

3.1 min: 95% B

-

5.0 min: 95% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry (MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

-

MRM Transitions (Example - requires optimization on the specific instrument):

-

Trimethylammonium: Q1: 60.1 m/z -> Q3: 44.1 m/z

-

Trimethylammonium-13c3,d9: Q1: 72.2 m/z -> Q3: 50.1 m/z

-

Quantitative Data Summary

The following tables summarize typical performance characteristics for the LC-MS/MS analysis of small quaternary ammonium compounds. The data presented is a representative summary based on published methods for similar analytes.[2][3][4][5]

Table 1: Method Validation Parameters

| Parameter | Typical Performance |

| Linearity (r²) | > 0.995 |

| LLOQ | 0.01 - 10 ng/mL |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (%RSD) | < 15% (< 20% at LLOQ) |

Table 2: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Quaternary Ammonium Compounds | 85 - 115% | -15 to +15% |

Note: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is crucial to compensate for variability in recovery and matrix effects.[6]

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of trimethylammonium chloride in biological matrices using LC-MS/MS with a stable isotope-labeled internal standard. The provided workflow, experimental details, and performance characteristics offer a solid foundation for researchers and scientists to establish a robust and reliable analytical method for investigating the role of trimethylammonium compounds in health and disease.

References

- 1. A simplified LC-MS/MS method for the quantification of the cardiovascular disease biomarker trimethylamine-N-oxide and its precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Simultaneous quantification of trimethylamine N-oxide, trimethylamine, choline, betaine, creatinine, and propionyl-, acetyl-, and l-carnitine in clinical and food samples using HILIC-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Application of a UPLC–MRM–MS Method for Quantifying Trimethylamine, Trimethylamine-N-Oxide, and Related Metabolites in Individuals with and Without Metabolic Syndrome [mdpi.com]

- 6. mdpi.com [mdpi.com]

Application Notes and Protocols for Trimethylammonium chloride-13c3,d9 in Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a critical technique for quantifying the rates of metabolic reactions within a biological system.[1][2] The use of stable isotope tracers, such as Trimethylammonium chloride-13c3,d9, allows researchers to track the fate of specific atoms through metabolic pathways. Trimethylammonium chloride is an endogenous metabolite, and its isotopically labeled form serves as a valuable tool in metabolic research, particularly in studies involving the gut microbiome and its influence on host metabolism.[3]

Trimethylamine (TMA) is a key metabolite produced by the gut microbiota from dietary precursors like choline, betaine, and L-carnitine.[4][5][6] TMA is absorbed and subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a molecule that has been linked to an increased risk of cardiovascular diseases.[5][7][8] By using this compound, researchers can trace the metabolic flux through this pathway, providing insights into the rate of TMA production by the gut microbiota and its subsequent conversion to TMAO in the host. This information is invaluable for understanding the mechanisms underlying diet-microbe-host interactions and for the development of therapeutic strategies targeting this pathway.[9]

These application notes provide an overview of the use of this compound in metabolic flux analysis, including relevant protocols and data interpretation guidelines.

Signaling Pathways and Metabolic Networks

The primary metabolic pathway investigated using this compound is the choline-TMA-TMAO axis. This pathway involves a complex interplay between dietary intake, gut microbial metabolism, and host hepatic processing.

-

Dietary Precursors : Choline, phosphatidylcholine, and L-carnitine from dietary sources such as red meat, eggs, and dairy products are the primary substrates for TMA production.[5]

-

Gut Microbiota Metabolism : Specific bacteria in the gut possess the enzyme trimethylamine-lyase, which cleaves choline into TMA.[6][10]

-

Hepatic Oxidation : TMA is absorbed from the intestine into the portal circulation and transported to the liver. There, flavin-containing monooxygenase 3 (FMO3) enzymes oxidize TMA to TMAO.[4][5]

-

Excretion : TMAO is then distributed throughout the body via the circulatory system and is primarily eliminated through urine.[4]

Elevated levels of TMAO have been associated with the activation of inflammatory signaling pathways, such as the nuclear factor-κB (NF-κB) pathway, and the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome, contributing to vascular inflammation and atherosclerosis.[5]

Figure 1: Simplified diagram of the TMAO metabolic pathway.

Experimental Workflow for Metabolic Flux Analysis

A typical metabolic flux analysis experiment using this compound involves several key steps, from experimental design to data analysis.

References

- 1. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Implication of Trimethylamine N-Oxide (TMAO) in Disease: Potential Biomarker or New Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. bevital.no [bevital.no]

- 8. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unraveling the metabolic pathway of choline-TMA-TMAO: Effects of gypenosides and implications for the therapy of TMAO related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Notes for the Quantitative Analysis of Trimethylamine N-Oxide (TMAO) Using Trimethylammonium chloride-13c3,d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylamine N-oxide (TMAO) is a small amine oxide generated from the metabolism of dietary trimethylamine-containing compounds, such as choline, phosphatidylcholine, and carnitine, by the gut microbiota.[1][2][3] Elevated plasma levels of TMAO have been identified as an independent risk factor for major adverse cardiovascular events, including myocardial infarction, stroke, and death.[4][5] Its association with cardiovascular diseases, as well as chronic kidney disease, type 2 diabetes, and certain neurological disorders, has made TMAO a significant biomarker in clinical and pharmaceutical research.[6][7] Accurate and sensitive quantification of TMAO is therefore crucial for understanding its role in disease progression and for the development of novel therapeutic interventions.[6][8]

This document provides a detailed protocol for the quantitative analysis of TMAO in human plasma using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Trimethylammonium chloride-13c3,d9 as an internal standard. Stable isotope-labeled internal standards like this compound or d9-TMAO are preferred for mass spectrometry-based quantification due to their similar physicochemical properties to the analyte, which corrects for matrix effects and variations in sample preparation and instrument response, leading to high accuracy and precision.[9]

Signaling Pathway: Generation of TMAO

The metabolic pathway for the generation of TMAO involves several key steps, starting from dietary precursors and involving gut microbiota and hepatic enzymes.

Caption: Metabolic pathway of Trimethylamine N-oxide (TMAO) generation.

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of TMAO in plasma samples.

Caption: Experimental workflow for TMAO quantification.

Quantitative Data Summary

The performance of LC-MS/MS methods for TMAO quantification is summarized in the tables below. These values are compiled from various validated methods and demonstrate the robustness and sensitivity of the analytical approach.

Table 1: Method Performance Characteristics

| Parameter | Reported Value | Reference |

| Linearity Range | 1 - 5,000 ng/mL | [6] |

| 0.1 - 200 µM | [10] | |

| Correlation Coefficient (R²) | > 0.996 | [6] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [6] |

| 0.05 µM | [4][10] | |

| 0.25 µM | [1] | |

| Upper Limit of Quantification (ULOQ) | > 200 µM | [4][10] |

Table 2: Precision and Accuracy

| Parameter | Concentration Level | Value | Reference |

| Intra-day Precision (%CV) | Low, Mid, High | < 6.4% | [4][5] |

| LLOQ, LQC, MQC, HQC | 1.65 - 7.15% | [6] | |

| Inter-day Precision (%CV) | Low, Mid, High | < 9.9% | [4][5] |

| LLOQ, LQC, MQC, HQC | 1.65 - 7.15% | [6] | |

| Accuracy | 0.5 µM | 98.2% | [4][5] |

| 5 µM | 97.3% | [4][5] | |

| 100 µM | 101.6% | [4][5] | |

| LLOQ, LQC, MQC, HQC | 96.36 - 111.43% | [6] |

Table 3: Recovery

| Analyte | Recovery Range | Reference |

| TMAO | 98.9% - 105.8% | [1] |

| 99 ± 1% | [10] |

Detailed Experimental Protocols

This section provides a detailed protocol for the quantification of TMAO in human plasma using LC-MS/MS with this compound as the internal standard.

Materials and Reagents

-

Trimethylamine N-oxide (TMAO) standard

-

This compound (or Trimethylamine-d9 N-oxide)

-

LC-MS grade water

-

LC-MS grade acetonitrile

-

Formic acid or propanoic acid

-

Human plasma (drug-free for calibration standards and quality controls)

Preparation of Standards and Quality Controls

-

Stock Solutions: Prepare stock solutions of TMAO and the internal standard (IS), this compound, in an appropriate solvent such as methanol or water.

-

Working Solutions: Prepare serial dilutions of the TMAO stock solution to create working solutions for calibration standards and quality controls (QCs).

-

Calibration Standards: Spike drug-free human plasma with the TMAO working solutions to achieve a series of concentrations covering the desired linear range (e.g., 1 to 5,000 ng/mL or 0.1 to 200 µM).[6][10]

-

Quality Controls: Prepare QCs at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).

Sample Preparation

-

Aliquot 50 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.[6]

-

Add 10 µL of the internal standard working solution (e.g., 500 ng/mL this compound) to each tube.[6]

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.[6]

-

Vortex the mixture for 1 minute.[10]

-

Transfer 100 µL of the supernatant to a new tube and dilute with 100 µL of 30% acetonitrile in water.[6]

-

Transfer the final mixture to an HPLC vial for analysis.

LC-MS/MS Conditions

-

Liquid Chromatography:

-

Column: A suitable column for polar compounds, such as a HILIC column or a C18 column with an appropriate mobile phase.

-

Mobile Phase A: 0.1% formic acid in water.[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

-

Flow Rate: 350 µL/min.[1]

-

Injection Volume: 5 µL.[6]

-

Gradient: A gradient elution may be used to separate TMAO from other matrix components. For example, an initial concentration of 50% B held for 2 minutes, increased to 100% B over 1 minute, held for 1 minute, and then returned to initial conditions.[1]

-

-

Mass Spectrometry:

Data Analysis

-

Integrate the peak areas for both TMAO and the internal standard.

-

Calculate the peak area ratio of TMAO to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of TMAO in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of this compound as an internal standard in a stable isotope dilution LC-MS/MS method provides a robust, sensitive, and accurate platform for the quantification of TMAO in biological matrices. This methodology is well-suited for clinical research and drug development applications where precise measurement of this important biomarker is required. The provided protocols and performance data serve as a comprehensive guide for researchers and scientists in this field.

References

- 1. Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers [mdpi.com]

- 2. Trimethylamine N-Oxide as a Potential Biomarker for Cardiovascular Disease: Its Association with Dietary Sources of Trimethylamine N-Oxide and Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of trimethylamine-N-oxide (TMAO) and its main related trimethylammonium-containing compounds in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measurement of trimethylamine-N-oxide by stable isotope dilution liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A validated simple LC-MS/MS method for quantifying trimethylamine N-oxide (TMAO) using a surrogate matrix and its clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimethylamine-N-oxide: a potential biomarker and therapeutic target in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Serum trimethylamine N-oxide levels among coronary artery disease and acute coronary syndrome patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bevital.no [bevital.no]

Application Notes and Protocols: Trimethylammonium chloride-13c3,d9 in Targeted Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted metabolomics aims to accurately quantify a specific set of known metabolites to understand metabolic pathways and identify potential biomarkers. The use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision in quantitative mass spectrometry-based metabolomics. Trimethylammonium chloride-13c3,d9, a stable isotope-labeled analog of trimethylamine (TMA), and its related deuterated compounds like d9-trimethylamine N-oxide (TMAO) and d9-choline, serve as ideal internal standards for the quantification of metabolites involved in the choline and carnitine metabolic pathways. These pathways are of significant interest in biomedical research, particularly in the context of cardiovascular disease, due to the association of TMAO with adverse cardiovascular events.[1][2][3][4]

These application notes provide detailed protocols for the use of this compound and its analogs in the targeted quantification of TMA, TMAO, choline, and related metabolites in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application: Quantification of Cardiovascular Disease-Related Metabolites

This compound and its deuterated analogs are primarily used for the accurate quantification of TMA, TMAO, choline, and betaine in biological matrices such as plasma and urine. Elevated levels of TMAO, a gut microbiota-derived metabolite of dietary choline and carnitine, have been linked to an increased risk of atherosclerosis and other cardiovascular diseases.[1][2][3] Therefore, the precise measurement of these metabolites is critical for research into the prevention, diagnosis, and treatment of cardiovascular disorders.

Experimental Protocols